4-bromo-2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
The compound “4-bromo-2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol” is a complex organic molecule. It contains several functional groups including a bromophenol, a mercapto-triazole, and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple ring systems .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The bromophenol group could undergo nucleophilic substitution reactions, while the mercapto-triazole group could participate in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Mechanism of Action
Target of Action
The primary targets of 4-bromo-2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol are the enzymes alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting these enzymes, the compound can potentially regulate blood glucose levels, making it a potential candidate for antidiabetic therapy .
Mode of Action
The compound interacts with its targets by binding to the active sites of the alpha-amylase and alpha-glucosidase enzymes . This binding inhibits the enzymes’ ability to break down complex carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream . The compound’s effectiveness as an inhibitor was demonstrated in molecular docking studies, where it showed a higher binding energy than the standard drug, Acarbose .
Biochemical Pathways
The inhibition of alpha-amylase and alpha-glucosidase affects the carbohydrate digestion pathway. Normally, these enzymes break down complex carbohydrates into simple sugars that can be absorbed into the bloodstream. By inhibiting these enzymes, the compound reduces the rate of carbohydrate digestion, leading to a slower and more controlled release of glucose into the bloodstream . This can help regulate blood glucose levels, particularly after meals.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the regulation of blood glucose levels. By inhibiting alpha-amylase and alpha-glucosidase, the compound slows down the breakdown of carbohydrates, leading to a more gradual increase in blood glucose levels after meals . This can help manage postprandial hyperglycemia, a common issue in individuals with diabetes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5OS/c15-11-3-4-12(21)10(6-11)8-17-20-13(18-19-14(20)22)9-2-1-5-16-7-9/h1-8,21H,(H,19,22)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXNIVXCOYQNGT-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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